9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene
Overview
Description
9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene: is a chemical compound belonging to the fluorene family It is characterized by the presence of two ethylhexyl groups at the 9-position and two iodine atoms at the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is then alkylated at the 9-position using 2-ethylhexyl bromide in the presence of a strong base such as potassium tert-butoxide.
Iodination: The alkylated fluorene is then subjected to iodination at the 2 and 7 positions using iodine and a suitable oxidizing agent like iodic acid or potassium iodate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atoms in 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products:
Substituted Fluorenes: Products from substitution reactions include various substituted fluorenes depending on the nucleophile used.
Biaryl Compounds:
Scientific Research Applications
Chemistry:
Organic Electronics: 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Fluorescent Probes: Derivatives of this compound are used as fluorescent probes for biological imaging and diagnostics.
Industry:
Materials Science: This compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene in its applications is primarily based on its ability to participate in π-conjugation and electron transfer processes. The presence of ethylhexyl groups enhances solubility and processability, while the iodine atoms facilitate further functionalization through substitution or coupling reactions. These properties make it a versatile building block in the synthesis of materials with desirable electronic and optical characteristics.
Comparison with Similar Compounds
- 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
- Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]
Comparison:
- Structural Differences: While 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene contains iodine atoms, similar compounds like 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid contain boronic acid groups, which offer different reactivity and applications.
- Applications: The presence of iodine in this compound makes it more suitable for coupling reactions, whereas boronic acid derivatives are more commonly used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Properties
IUPAC Name |
9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQJJIOFQOZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402252 | |
Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-08-2 | |
Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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